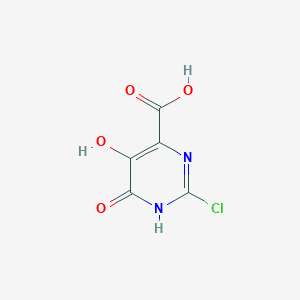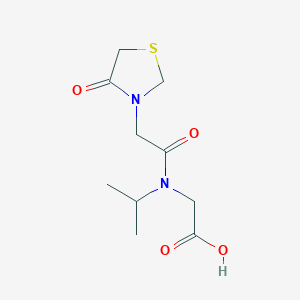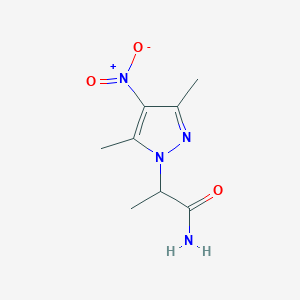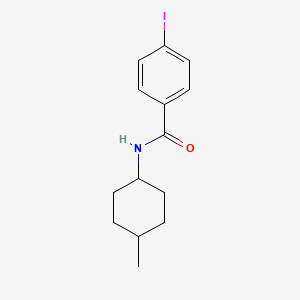![molecular formula C8H14N2O4S B14898025 (R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14898025.png)
(R)-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-6-Sulfamoyl-6-azaspiro[25]octane-1-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the annulation strategy, which involves the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and other advanced technologies can also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions may produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of ®-6-Sulfamoyl-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: This compound shares a similar spirocyclic structure but differs in the size and composition of the rings.
Spiro[5.5]undecane derivatives: These compounds also feature spirocyclic structures but with different ring sizes and functional groups.
Uniqueness
®-6-Sulfamoyl-6-azaspiro[25]octane-1-carboxylic acid is unique due to its specific combination of functional groups and spirocyclic structure
Propiedades
Fórmula molecular |
C8H14N2O4S |
|---|---|
Peso molecular |
234.28 g/mol |
Nombre IUPAC |
(2R)-6-sulfamoyl-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C8H14N2O4S/c9-15(13,14)10-3-1-8(2-4-10)5-6(8)7(11)12/h6H,1-5H2,(H,11,12)(H2,9,13,14)/t6-/m0/s1 |
Clave InChI |
IRYUYRGJKSRNHL-LURJTMIESA-N |
SMILES isomérico |
C1CN(CCC12C[C@H]2C(=O)O)S(=O)(=O)N |
SMILES canónico |
C1CN(CCC12CC2C(=O)O)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromo-6-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B14897951.png)

![n-(Benzo[d][1,3]dioxol-4-ylmethyl)-2-(1h-pyrazol-1-yl)ethan-1-amine](/img/structure/B14897959.png)








![Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14898040.png)

